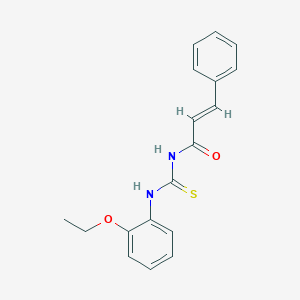

N-cinnamoyl-N'-(2-ethoxyphenyl)thiourea

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H18N2O2S |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

(E)-N-[(2-ethoxyphenyl)carbamothioyl]-3-phenylprop-2-enamide |

InChI |

InChI=1S/C18H18N2O2S/c1-2-22-16-11-7-6-10-15(16)19-18(23)20-17(21)13-12-14-8-4-3-5-9-14/h3-13H,2H2,1H3,(H2,19,20,21,23)/b13-12+ |

InChI Key |

IXSBMDVIECXTTA-OUKQBFOZSA-N |

SMILES |

CCOC1=CC=CC=C1NC(=S)NC(=O)C=CC2=CC=CC=C2 |

Isomeric SMILES |

CCOC1=CC=CC=C1NC(=S)NC(=O)/C=C/C2=CC=CC=C2 |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=S)NC(=O)C=CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of N Cinnamoyl N 2 Ethoxyphenyl Thiourea

General Synthetic Routes for N,N'-Disubstituted Thioureas

The formation of the N,N'-disubstituted thiourea (B124793) scaffold, a key structural feature of N-cinnamoyl-N'-(2-ethoxyphenyl)thiourea, is typically achieved through several reliable and well-documented chemical pathways.

Amine-Isothiocyanate Condensation Reactions

The most direct and widely used method for synthesizing N,N'-disubstituted thioureas is the condensation reaction between an isothiocyanate and a primary or secondary amine. researchgate.netnih.gov This reaction involves the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon atom of the isothiocyanate group (-N=C=S).

To synthesize this compound via this route, cinnamoyl isothiocyanate would be reacted with 2-ethoxyaniline. The reaction is typically performed in a suitable organic solvent, such as dichloromethane (B109758) or acetone (B3395972). nih.govmdpi.com The process is generally efficient and proceeds under mild conditions, often at room temperature or with gentle heating. mdpi.com The versatility of this method allows for the creation of a vast library of thiourea derivatives by simply varying the amine and isothiocyanate starting materials. analis.com.my

Carbon Disulfide-Mediated Synthesis Pathways

Another pathway involves the reaction of an amine with carbon disulfide and an oxidant, such as hydrogen peroxide, in a one-pot synthesis to yield thiourea derivatives. This method can be conducted in an aqueous medium, offering a more environmentally friendly approach.

Specific Synthetic Approaches for N-Cinnamoyl Thiourea Frameworks

The synthesis of N-acylthioureas like this compound requires a specific adaptation of general synthetic methods, focusing on the creation and reaction of an acylisothiocyanate intermediate.

Utilization of Cinnamoyl isothiocyanate Intermediates

The key precursor for the synthesis of the target molecule is cinnamoyl isothiocyanate. This reactive intermediate is not typically isolated but is generated in situ. The standard procedure involves the reaction of cinnamoyl chloride with a thiocyanate (B1210189) salt, most commonly ammonium (B1175870) thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), in a dry aprotic solvent like acetone. researchgate.netnih.gov

Once the cinnamoyl isothiocyanate is formed, a solution of the amine—in this case, 2-ethoxyaniline—is added dropwise to the reaction mixture. nih.gov The nucleophilic amine readily attacks the isothiocyanate carbon, leading to the formation of the this compound product. The reaction proceeds via a nucleophilic addition mechanism. researchgate.netnih.gov The final product can then be isolated and purified, often by precipitation in cold water followed by recrystallization. mdpi.come3s-conferences.org

Optimized Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Several factors can be adjusted to enhance the efficiency of the synthesis.

| Parameter | Condition | Rationale | Source |

| Solvent | Anhydrous acetone | Good solubility for reactants and the intermediate isothiocyanate. Prevents hydrolysis of the acid chloride and isothiocyanate. | nih.govmdpi.com |

| Temperature | Refluxing | Increases reaction rate for the formation of the isothiocyanate intermediate. The subsequent addition of the amine is often done at room temperature or with gentle heating. | mdpi.come3s-conferences.org |

| Reaction Time | 1-4 hours | Sufficient time is needed for both the formation of the isothiocyanate and its subsequent reaction with the amine. | mdpi.come3s-conferences.org |

| Catalyst | 4-dimethylaminopyridine (DMAP) | Can be used to accelerate the reaction, particularly in challenging cases. | nih.gov |

| Purification | Precipitation in water and recrystallization | An effective method for removing unreacted starting materials and inorganic by-products to obtain a pure product. | mdpi.come3s-conferences.org |

Strategies for Structural Derivatization and Analog Synthesis

Structural derivatization of this compound is a key strategy for modifying its chemical properties. Analogs can be synthesized by systematically altering different parts of the molecule. This allows for the exploration of structure-activity relationships and the fine-tuning of the compound's characteristics.

Key derivatization strategies include:

Modification of the Cinnamoyl Moiety: Introducing various substituents (e.g., hydroxyl, methoxy, nitro, halogen) at different positions on the phenyl ring of the cinnamoyl group can alter the electronic and steric properties of the molecule.

Modification of the Phenyl Ring: The 2-ethoxyphenyl group can be replaced with other substituted anilines. Variations can include changing the position of the ethoxy group or replacing it with other alkyl, alkoxy, or halogen substituents. nih.gov

Replacement of the Aryl Group: A wide range of analogs can be created by replacing 2-ethoxyaniline with other classes of amines, such as different aromatic amines, aliphatic amines, or heterocyclic amines (e.g., aminothiazole, aminopyridine). researchgate.netmdpi.com

Reactions at the Thiourea Moiety: The thiourea functional group itself can participate in further reactions. For instance, it can undergo cyclization with various reagents to form heterocyclic systems like pyrimidines or thiazoles. researchgate.net

The following table illustrates potential derivatization points on the parent molecule.

| Derivatization Point | Parent Structure Moiety | Examples of Modifying Reagents | Resulting Analog Class |

| A | Cinnamoyl Phenyl Ring | 4-Nitrobenzoyl chloride, 4-Methoxycinnamoyl chloride | N-(substituted-cinnamoyl)-N'-(2-ethoxyphenyl)thiourea |

| B | 2-Ethoxyphenyl Ring | 4-Ethoxyaniline, 4-Chloroaniline, 2-Aminopyridine | N-cinnamoyl-N'-(substituted-aryl/heterocyclyl)thiourea |

| C | Thiourea Backbone | α-Haloketones, Dihalides | Cyclized heterocycles (e.g., aminothiazoles) |

These strategies provide a robust framework for the systematic synthesis of a diverse library of analogs based on the this compound scaffold.

Modification of the Cinnamoyl Moiety for Structural Diversity

The cinnamoyl moiety, characterized by a phenyl group attached to an α,β-unsaturated carbonyl system, offers several avenues for chemical modification to create a library of structurally diverse analogs. These modifications can influence the compound's electronic properties, steric profile, and potential biological activity.

One key area for modification is the alkene double bond. This bond is susceptible to a variety of addition reactions. For instance, hydrogenation can saturate the double bond, yielding a hydrocinnamoyl derivative. Halogenation, with reagents like bromine or chlorine, would lead to di-halogenated derivatives at the α and β positions. Furthermore, the double bond can participate in cycloaddition reactions. For example, a [2+2] cycloaddition could be employed to introduce a cyclobutane (B1203170) ring, significantly altering the three-dimensional structure of the molecule. acs.orgacs.org

Another strategy for modifying the cinnamoyl moiety involves altering the phenyl ring. Electrophilic aromatic substitution reactions can introduce a wide range of functional groups onto the ring. Nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation can be used to append substituents at the ortho, meta, or para positions, thereby modulating the electronic and lipophilic character of the molecule. The specific substitution pattern would be directed by the existing activating/deactivating nature of the vinyl carbonyl group.

Additionally, the carbonyl group of the cinnamoyl moiety can be targeted. Reduction of the carbonyl group to a secondary alcohol would introduce a new chiral center and a hydrogen bond donor/acceptor site. Reaction with Grignard or organolithium reagents could lead to the formation of tertiary alcohols with appended alkyl or aryl groups.

The following table summarizes potential modifications to the cinnamoyl moiety:

Table 1: Potential Modifications of the Cinnamoyl Moiety| Reaction Type | Reagents and Conditions | Resulting Structure |

|---|---|---|

| Alkene Hydrogenation | H₂, Pd/C, Ethanol (B145695) | Saturation of the C=C double bond to a C-C single bond. |

| Alkene Halogenation | Br₂, CH₂Cl₂ | Addition of two bromine atoms across the C=C double bond. |

| [2+2] Cycloaddition | Ethylene, UV light | Formation of a cyclobutane ring fused to the acyl chain. |

| Aromatic Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group (-NO₂) onto the phenyl ring. |

| Aromatic Halogenation | Br₂, FeBr₃ | Introduction of a bromine atom onto the phenyl ring. |

| Carbonyl Reduction | NaBH₄, Methanol | Conversion of the carbonyl group (C=O) to a hydroxyl group (-OH). |

Substitution Patterns on the 2-Ethoxyphenyl Moiety

The 2-ethoxyphenyl moiety also presents numerous opportunities for structural modification, primarily through substitution on the aromatic ring. The existing ethoxy and N-acylthiourea groups will direct the position of any new substituents. The ethoxy group is an ortho, para-director, while the N-acylthiourea group is likely to be a deactivating meta-director due to the electron-withdrawing nature of the carbonyl and thiocarbonyl groups.

Electrophilic aromatic substitution reactions are a primary means of introducing new functional groups. For example, nitration would likely introduce a nitro group at the 4 or 6-position of the phenyl ring. Halogenation, such as bromination, would similarly yield substituted products at these positions. These modifications can significantly impact the electronic environment and lipophilicity of this portion of the molecule.

Another approach to diversification is to start with a differently substituted 2-ethoxyaniline precursor. For instance, using a 4-fluoro-2-ethoxyaniline or a 5-methyl-2-ethoxyaniline in the initial synthesis would directly incorporate these substituents into the final this compound structure. This strategy allows for the introduction of a wide variety of functional groups, including halogens, alkyls, and other electron-donating or electron-withdrawing groups.

Furthermore, the ethoxy group itself can be a point of modification. Cleavage of the ether to a phenol (B47542), followed by re-alkylation with different alkyl halides, would allow for the introduction of various alkoxy groups, enabling a systematic study of the influence of the ether chain length and branching on the compound's properties.

The following table outlines potential substitution patterns on the 2-ethoxyphenyl moiety:

Table 2: Potential Substitution Patterns on the 2-Ethoxyphenyl Moiety| Position of Substitution | Type of Substituent | Synthetic Approach |

|---|---|---|

| 4-position | Fluoro (-F) | Use of 4-fluoro-2-ethoxyaniline in the initial synthesis. |

| 5-position | Methyl (-CH₃) | Use of 5-methyl-2-ethoxyaniline in the initial synthesis. |

| 4-position | Nitro (-NO₂) | Electrophilic nitration of this compound. |

| 6-position | Bromo (-Br) | Electrophilic bromination of this compound. |

| 2-position (ether) | Hydroxy (-OH) | Ether cleavage of the ethoxy group. |

| 2-position (ether) | Isopropoxy (-OCH(CH₃)₂) | Re-alkylation of the corresponding phenol with 2-bromopropane. |

Following a comprehensive search for scientific literature detailing the spectroscopic and crystallographic analysis of this compound, it has been determined that specific experimental data for this exact compound is not available within the public domain and scientific databases.

While extensive research exists for analogous compounds, such as other cinnamoyl thiourea derivatives and N-aryl thioureas, the strict requirement to focus solely on this compound cannot be met. The introduction of data from related but distinct molecules would violate the explicit scope of the requested article.

Therefore, it is not possible to generate the detailed article as outlined in the prompt, which requires specific, experimentally-derived data for FTIR, 1H NMR, 13C NMR, UV-Vis, and X-ray diffraction analyses for this particular compound. The creation of such an article would necessitate fabricating data, which is not feasible.

If research on closely related compounds is of interest, the scope of the request would need to be broadened to include these analogs.

Advanced Structural Elucidation and Spectroscopic Characterization Methods for N Cinnamoyl N 2 Ethoxyphenyl Thiourea

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

Analysis of Hydrogen Bonding and Intermolecular Interactions in Crystal Lattices

A definitive analysis of the hydrogen bonding and intermolecular interactions for N-cinnamoyl-N'-(2-ethoxyphenyl)thiourea is not possible without crystal structure data. In similar thiourea (B124793) compounds, the crystal lattice is typically stabilized by a network of intermolecular hydrogen bonds, often involving the second N-H proton of the thiourea moiety bonding with the thione sulfur atom of an adjacent molecule (N-H···S). The presence and orientation of the ethoxy group would also be expected to influence crystal packing through weaker C-H···O or C-H···π interactions, but the specific details of these interactions are unknown.

Elemental Analysis (CHNS-O) for Stoichiometric Confirmation

Specific experimental results from CHNS-O elemental analysis for this compound are not available in the reviewed literature. This technique is fundamental for confirming the empirical formula of a synthesized compound by comparing the experimentally determined weight percentages of carbon, hydrogen, nitrogen, and sulfur with the calculated theoretical values.

Based on its molecular formula, C₁₈H₁₈N₂O₂S, the theoretical elemental composition can be calculated.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 18 | 216.18 | 66.23 |

| Hydrogen | H | 1.01 | 18 | 18.18 | 5.58 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 8.60 |

| Oxygen | O | 16.00 | 2 | 32.00 | 9.81 |

| Sulfur | S | 32.07 | 1 | 32.07 | 9.83 |

| Total | | | | 326.45 | 100.00 |

Note: This table represents theoretical values. Experimental confirmation is required.

Thermal Analysis Techniques (Thermogravimetric Analysis, TGA) for Thermal Decomposition Pathways

Thermogravimetric analysis (TGA) data specifically for this compound has not been reported. TGA is used to determine the thermal stability of a compound and to study its decomposition pathway by measuring the change in mass as a function of temperature. For other complex thiourea derivatives, TGA thermograms typically show multi-step decomposition patterns. The initial weight loss often corresponds to the cleavage of the more labile parts of the molecule, followed by the breakdown of the more stable core structure at higher temperatures. The specific temperatures of decomposition and the nature of the residual mass for this compound remain undetermined.

Computational Chemistry and Theoretical Studies on N Cinnamoyl N 2 Ethoxyphenyl Thiourea

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into molecular properties that are often difficult to measure experimentally. rsc.org These methods are used to predict molecular geometries, electronic distributions, and chemical reactivity.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. sciforum.net It is widely applied to determine the most stable three-dimensional arrangement of atoms—the optimized molecular geometry—by finding the lowest energy state on the potential energy surface. researchgate.net For thiourea (B124793) derivatives, DFT calculations, often using basis sets like 6-311G(d,p) or B3LYP, can accurately predict bond lengths, bond angles, and dihedral angles. sciforum.netbohrium.com

In related acylthiourea compounds, DFT has been used to confirm that the thiourea core and adjacent moieties adopt specific planar or near-planar arrangements, which are crucial for their chemical behavior. bohrium.comresearchgate.net The optimization process yields a structure that represents a stable equilibrium state, which is essential for subsequent calculations of other properties.

Table 1: Representative Geometric Parameters for a Thiourea Derivative Core (Illustrative) This table presents typical bond length and angle values for a cinnamoylthiourea core, as determined by computational methods for analogous compounds. The exact values for N-cinnamoyl-N'-(2-ethoxyphenyl)thiourea would require specific calculation.

| Parameter | Bond/Angle | Typical Value (Å/°) |

| Bond Length | C=S | ~1.68 Å |

| Bond Length | C=O | ~1.23 Å |

| Bond Length | N-C(S) | ~1.38 Å |

| Bond Length | N-C(O) | ~1.40 Å |

| Bond Angle | N-C(S)-N | ~117° |

| Bond Angle | O=C-N | ~122° |

| Dihedral Angle | O=C-N-C(S) | ~180° (trans) |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's electronic properties and reactivity. researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating charge transfer. researchgate.netnih.gov In studies of thiourea derivatives, DFT calculations are routinely used to compute these orbital energies and predict regions of electrophilic and nucleophilic attack. sciforum.net

Table 2: Illustrative Frontier Orbital Energies for a Thiourea Derivative The following data represents typical HOMO-LUMO values calculated for related compounds and illustrates the type of information generated.

| Parameter | Energy (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.6 |

| HOMO-LUMO Gap (ΔE) | 4.6 |

Molecular Docking and Receptor Interaction Modeling for Putative Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. jppres.commdpi.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov For thiourea derivatives, which have shown a wide range of biological activities including anticancer and antimicrobial effects, docking studies help identify the most likely protein targets. jppres.comnih.govtjnpr.org

These simulations place the ligand, such as this compound, into the active site of a target protein, like an enzyme or receptor, and calculate a "docking score" that estimates the binding affinity. jppres.com The analysis also reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues. mdpi.comnih.gov Studies on similar thioureas have identified potential interactions with targets like epidermal growth factor receptor (EGFR), HER-2, and checkpoint kinase 1. jppres.comresearchgate.net

Structure-Activity Relationship (SAR) Investigations Utilizing In Silico Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. analis.com.my In silico SAR investigations use computational models to predict the activity of novel compounds based on the properties of known active molecules. By systematically modifying parts of a molecule—such as adding different functional groups to the phenyl rings of a thiourea scaffold—researchers can observe the resulting changes in predicted binding affinity or inhibitory activity. researchgate.netnih.gov

For thiourea derivatives, SAR studies have shown that the nature and position of substituents on the aromatic rings significantly impact their biological effects. analis.com.my For example, the presence of electron-donating groups (like an ethoxy group) or electron-withdrawing groups can alter the electronic distribution of the molecule, affecting its ability to interact with biological targets. analis.com.my These computational predictions help in the rational design of more potent and selective compounds. nih.gov

Conformational Analysis and Stability Profiling

A molecule's three-dimensional shape, or conformation, is intrinsically linked to its function and stability. Conformational analysis involves identifying the different spatial arrangements of a molecule and determining their relative energies. For flexible molecules like this compound, multiple conformers can exist due to rotation around single bonds.

Computational methods are used to explore the potential energy surface and identify the most stable, low-energy conformers. In many acylthiourea derivatives, studies have shown that the molecular configuration is often stabilized by intramolecular hydrogen bonds, for instance between an N-H group and a carbonyl oxygen, which results in the formation of a stable pseudo-six-membered ring. researchgate.netresearchgate.net The analysis also reveals the preferred orientation of different parts of the molecule, such as the cis or trans arrangement of substituents around the thiourea C–N bonds, which can be critical for receptor binding. researchgate.netresearchgate.net

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govmdpi.com By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of how molecules pack together in the solid state.

The analysis generates a 2D "fingerprint plot" that summarizes all the intermolecular contacts. nih.gov For thiourea derivatives, Hirshfeld analysis typically reveals the relative contributions of different types of interactions, such as hydrogen-hydrogen (H···H), oxygen-hydrogen (O···H), and sulfur-hydrogen (S···H) contacts. researchgate.netnih.gov This information is vital for understanding crystal packing, stability, and polymorphism. The red spots on a Hirshfeld surface plotted over d_norm indicate close contacts, often corresponding to hydrogen bonds, which are crucial for stabilizing the crystal structure. nih.govmdpi.com

Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for an Acylthiourea Derivative This table shows an example breakdown of intermolecular contacts for a related compound, illustrating how crystal packing is dominated by specific interactions.

| Interaction Type | Contribution to Hirshfeld Surface (%) |

| H···H | 43.5% |

| O···H / H···O | 30.8% |

| C···H / H···C | 11.8% |

| S···H / H···S | 9.5% |

| Other | 4.4% |

Coordination Chemistry and Metal Complexation of Thiourea Derivatives

Thiourea (B124793) as a Versatile Ligand: Exploring Coordination Modes and Ambidentate Properties

Thiourea and its derivatives are recognized as exceptionally versatile ligands in coordination chemistry, a characteristic attributed to their ambidentate nature. mdpi.commdpi.com These molecules possess multiple potential donor sites, primarily the soft sulfur atom of the thiocarbonyl group (C=S) and the harder nitrogen atoms of the amide moieties. mdpi.comnih.gov This duality allows for various coordination modes.

Synthesis of N-Cinnamoyl-N'-(2-ethoxyphenyl)thiourea Metal Complexes

The synthesis of metal complexes with N-acyl-N'-arylthiourea ligands like this compound is typically achieved through straightforward, well-established procedures. These methods generally involve the reaction of the ligand with a suitable metal salt in a 1:1 or 1:2 metal-to-ligand molar ratio in an appropriate solvent, such as ethanol (B145695) or methanol. materialsciencejournal.orgrsc.org The reaction mixture is often stirred at room temperature or heated under reflux to facilitate the complexation. mdpi.com

Complexation with Transition Metal Ions (e.g., Cu(II), Ni(II), Zn(II), Pd(II), Pt(II), Co(II), Mn(II))

This compound is expected to form stable complexes with a range of transition metal ions. For instance, the synthesis of its Cu(II), Ni(II), and Co(II) complexes would likely involve the reaction of the ligand with the corresponding metal(II) chloride or acetate (B1210297) salts in an ethanolic solution. researchgate.netjocpr.comkoreascience.kr Similarly, Pd(II) and Pt(II) complexes could be synthesized by reacting the ligand with salts like K₂PdCl₄ or K₂PtCl₄. nih.gov The formation of Zn(II) and Mn(II) complexes would follow a similar protocol, typically using their chloride or acetate salts. jocpr.comjocpr.comresearchgate.net In many cases, the reaction of Cu(II) salts with thiourea derivatives can lead to the in-situ reduction of Cu(II) to Cu(I), resulting in the formation of Cu(I) complexes. rsc.org The resulting metal complexes often precipitate from the reaction mixture and can be isolated by filtration, followed by washing and drying.

Characterization of Metal Complexes: Spectroscopic and Structural Investigations

The elucidation of the structure and bonding in the metal complexes of this compound would rely on a suite of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: This technique is pivotal in determining the coordination mode of the ligand. Coordination through the sulfur atom is typically evidenced by a shift to lower frequency of the ν(C=S) band and a shift to higher frequency of the ν(C=N) band compared to the free ligand. jocpr.com If the carbonyl oxygen is also involved in coordination (bidentate O,S), a significant shift in the ν(C=O) band to a lower wavenumber would be observed. nih.gov The disappearance of the N-H stretching vibration can indicate deprotonation of the ligand upon complexation. ksu.edu.tr

NMR Spectroscopy: For diamagnetic complexes such as those of Zn(II), Pd(II), and Pt(II), ¹H and ¹³C NMR spectroscopy provides detailed structural information. The coordination of the ligand to the metal center would result in noticeable shifts in the signals of the protons and carbons near the donor atoms. nih.gov The downfield shift of the N-H proton signals can also suggest coordination through the sulfur atom. jocpr.com

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes offer insights into their geometry. The spectra typically display intra-ligand π-π* and n-π* transitions. For transition metal complexes, additional d-d electronic transitions and ligand-to-metal charge transfer (LMCT) bands are expected in the visible region, which are characteristic of the coordination environment of the metal ion. utm.myechemcom.com

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the precise coordination geometry of the metal center. utm.my For analogous N,N'-disubstituted thiourea complexes, crystal structures have confirmed various geometries, including tetrahedral for Zn(II) and Cu(I), and square planar for Ni(II) and Cu(II). rsc.orgnih.gov

A representative table of expected IR spectral data for a metal complex of this compound is presented below, based on data for similar compounds.

| Functional Group | Expected Wavenumber (cm⁻¹) in Free Ligand | Expected Wavenumber (cm⁻¹) in Metal Complex | Interpretation of Shift |

| ν(N-H) | ~3200-3400 | Shift or disappearance | Involvement in coordination or deprotonation |

| ν(C=O) | ~1650-1680 | Shift to lower frequency | Coordination via carbonyl oxygen |

| ν(C=S) | ~700-800 | Shift to lower frequency | Coordination via thiocarbonyl sulfur |

Electronic Properties and Geometries of Thiourea Metal Complexes

The electronic properties and geometries of metal complexes are intrinsically linked. For the complexes of this compound, the geometry would be primarily determined by the coordination number and the electronic configuration of the central metal ion.

Geometries: Based on extensive studies of analogous compounds, the following geometries are anticipated:

Cu(II): Often exhibits a distorted square-planar or, in some cases, a five- or six-coordinate geometry. nih.govechemcom.com

Ni(II): Typically forms square-planar complexes, especially with bidentate S,O or S,N coordinating ligands. rsc.orgmanchester.ac.uk

Zn(II): With its d¹⁰ electronic configuration, it almost exclusively forms tetrahedral complexes. mdpi.comjocpr.com

Pd(II) and Pt(II): These d⁸ ions strongly favor a square-planar geometry. nih.gov

Co(II): Can adopt either tetrahedral or octahedral geometries depending on the ligand field strength and stoichiometry. nih.gov

Mn(II): As a d⁵ ion, it typically forms octahedral or tetrahedral complexes. koreascience.kr

Electronic Properties: The electronic properties are dictated by the interaction of the metal d-orbitals with the ligand's donor orbitals. The ligand field splitting gives rise to the characteristic colors of transition metal complexes and the d-d transitions observed in their electronic spectra. The position and intensity of these bands are diagnostic of the coordination geometry and the nature of the metal-ligand bond. For instance, the magnetic properties of the complexes, determined by the number of unpaired electrons, are also a direct consequence of the electronic structure and geometry. koreascience.kr

A summary of the probable coordination geometries for various metal complexes of this compound is provided in the interactive table below.

| Metal Ion | Electronic Configuration | Expected Coordination Geometry |

| Cu(II) | d⁹ | Distorted Square Planar / Octahedral |

| Ni(II) | d⁸ | Square Planar |

| Zn(II) | d¹⁰ | Tetrahedral |

| Pd(II) | d⁸ | Square Planar |

| Pt(II) | d⁸ | Square Planar |

| Co(II) | d⁷ | Tetrahedral / Octahedral |

| Mn(II) | d⁵ | Tetrahedral / Octahedral |

Mechanistic Insights into Biological Activities of Thiourea Derivatives

General Biological Activities of Thiourea (B124793) Derivatives Relevant to N-Cinnamoyl-N'-(2-ethoxyphenyl)thiourea Research

Thiourea and its derivatives are a versatile class of organic compounds recognized for a wide spectrum of biological applications. mdpi.comresearchgate.net Their significance in medicinal chemistry stems from their diverse pharmacological properties, including anti-inflammatory, antimicrobial, antioxidant, anticancer, antiviral, and enzyme inhibitory activities. mdpi.comnih.govresearchgate.netmdpi.comnih.gov The biological action of these compounds is often attributed to the thiourea moiety (-NH-CS-NH-), which contains sulfur and nitrogen atoms that can act as potent donor atoms, facilitating interactions with biological targets like proteins and enzymes. mdpi.comnih.gov The structural diversity of thiourea derivatives allows for the fine-tuning of their biological effects. mdpi.com Modifications to the N and N' positions of the thiourea core, such as the introduction of aryl groups like the cinnamoyl and 2-ethoxyphenyl groups found in this compound, can significantly influence their lipophilicity, electronic properties, and steric profile, thereby modulating their interaction with specific biological pathways. nih.govbiointerfaceresearch.com

The anti-inflammatory mechanisms of thiourea derivatives are multifaceted, often involving the inhibition of key enzymes in the inflammatory cascade. A primary pathway involves the metabolism of arachidonic acid, which is catalyzed by cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. mdpi.comnih.gov Several thiourea derivatives, particularly those derived from naproxen (B1676952), have demonstrated the ability to inhibit these enzymes. nih.govmdpi.com While many derivatives show limited inhibition of COX-2, significant inhibitory activity against 5-LOX has been observed, highlighting this as a potential mechanism for their anti-edematous effects. nih.govmdpi.comdntb.gov.ua For instance, a naproxen derivative featuring an m-anisidine (B1676023) moiety was identified as a potent 5-LOX inhibitor. nih.gov

Another significant anti-inflammatory pathway involves the modulation of cellular signaling cascades. Research on a novel 9-cinnamyl-9H-purine skeleton, which shares the cinnamyl functional group with this compound, has shown potent anti-inflammatory effects by disrupting the Toll-like receptor 4 (TLR4) and Myeloid differentiation primary response 88 (MyD88) protein-protein interaction. nih.gov This disruption leads to the suppression of the downstream NF-κB signaling pathway, which in turn reduces the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and downregulates the expression of inducible nitric oxide synthase (iNOS) and COX-2 proteins. nih.gov This suggests that the cinnamoyl group could be crucial for targeting specific inflammatory signaling pathways.

Table 1: Anti-inflammatory Activity of Selected Thiourea Derivatives

| Compound/Derivative | Target/Assay | Finding | Reference |

| Naproxen-thiourea derivatives | 5-Lipoxygenase (5-LOX) | Aromatic amine derivatives showed significant inhibition; derivative with m-anisidine had an IC₅₀ of 0.30 μM. | nih.gov |

| Naproxen-thiourea derivatives | Carrageenan-induced paw edema | Derivatives with m-anisidine and N-methyl tryptophan methyl ester showed potent activity, with inhibition of 54.01% and 54.12%, respectively. | nih.gov |

| Bis-thiourea derivatives | Carrageenan-induced paw edema | Compounds demonstrated promising anti-inflammatory potential in in vivo models. | researchgate.net |

| 9-cinnamyl-9H-purine (Compound 5e) | LPS-induced macrophages | Significantly inhibited nitric oxide production (IC₅₀: 6.4 μM) and reduced pro-inflammatory cytokines (IL-6, TNF-α, IL-1β). | nih.gov |

| 9-cinnamyl-9H-purine (Compound 5e) | TLR4/MyD88/NF-κB pathway | Disrupted the TLR4-MyD88 interaction, suppressing the NF-κB signaling pathway. | nih.gov |

Thiourea derivatives exhibit a broad range of antimicrobial activities through various mechanisms. mdpi.comnih.gov

Antibacterial Mechanisms: A primary mode of antibacterial action is the inhibition of bacterial DNA synthesis. nih.gov Thiourea derivatives have been shown to target essential enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication, recombination, and repair. nih.gov For example, copper (II) complexes of certain thiourea derivatives showed strong inhibitory activity against Staphylococcus aureus DNA gyrase. nih.gov The structural features of the derivatives significantly influence this activity; N-aryl thioureas generally show better antibacterial potency than their N-alkyl counterparts, and the presence of electron-withdrawing groups on the aryl ring can enhance activity. nih.gov

Another key mechanism is the disruption of bacterial cell membrane integrity. nih.govnih.gov The C=S and NH groups of the thiourea core can be protonated, allowing them to interact with carboxyl and phosphate (B84403) groups on the bacterial membrane surface, leading to disruption. nih.gov The lipophilicity of the substituents plays a role, with appropriate alkyl chain lengths or aryl groups facilitating better membrane disruption. nih.gov Some derivatives have also been found to destroy the NAD+/NADH homeostasis within bacterial cells, which is critical for cellular metabolism and survival. nih.gov Furthermore, certain thioxanthone derivatives have shown potential as bacterial efflux pump inhibitors, which could help in overcoming multidrug resistance. nih.gov

Antifungal and Antitubercular Mechanisms: The antifungal activity of thiourea derivatives is also well-documented. mdpi.com They can inhibit the growth of various fungal strains, including clinically relevant species like Candida auris, by disrupting biofilm formation and microbial adherence. mdpi.commdpi.com The coordination of thiourea ligands with metal ions like nickel and copper can often enhance their antifungal potency compared to the ligands alone. mdpi.com The antitubercular properties of thiourea derivatives are also a significant area of research, contributing to their broad antimicrobial profile. nih.govacs.org

Table 2: Antimicrobial Mechanisms of Thiourea Derivatives

| Mechanism | Description | Target Organisms | Reference |

| Enzyme Inhibition | Inhibition of DNA gyrase and topoisomerase IV, disrupting DNA replication. | Staphylococcus aureus, Escherichia coli | nih.gov |

| Cell Disruption | Disruption of cell wall integrity and NAD+/NADH homeostasis. | Methicillin-resistant Staphylococcus aureus (MRSA) | nih.gov |

| Membrane Interaction | Protonated C=S and NH groups interact with the bacterial membrane surface. | General bacteria | nih.gov |

| Biofilm Inhibition | Inhibition of biofilm growth and microbial adherence. | Candida auris | mdpi.com |

| Efflux Pump Inhibition | Potential to inhibit bacterial efflux pumps, reversing drug resistance. | General bacteria | nih.gov |

Thiourea derivatives are recognized as effective antioxidant agents, capable of mitigating oxidative stress, which is implicated in numerous diseases. mdpi.comfarmaciajournal.com Their antioxidant capacity is typically evaluated using assays such as the scavenging of 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) free radicals, as well as ferric reducing power assays. farmaciajournal.comresearchgate.net

The primary mechanism by which thiourea derivatives exert their antioxidant effect is believed to be through Hydrogen Atom Transfer (HAT). researchgate.nethueuni.edu.vn In this process, the thiourea molecule donates a hydrogen atom, typically from one of its N-H groups, to a free radical, thereby neutralizing it. researchgate.nethueuni.edu.vn Quantum chemical calculations have supported the HAT mechanism over the Single Electron Transfer (SET) mechanism, indicating that the reaction rates for HAT are significantly higher. researchgate.nethueuni.edu.vn The antioxidant potency can be influenced by the substituents on the thiourea scaffold; for instance, 1,3-diphenyl-2-thiourea (DPTU) was found to be a much better radical scavenger than 1-benzyl-3-phenyl-2-thiourea (BPTU). researchgate.netresearchgate.net The presence of the cinnamoyl group in this compound is of particular interest, as compounds derived from Cinnamomum species, rich in cinnamaldehyde, are known for their significant antioxidant activities, including radical scavenging and metal chelation. mdpi.com

The anticancer properties of thiourea derivatives are a major focus of research, with these compounds demonstrating efficacy against a wide variety of cancer cell lines through multiple mechanisms. mdpi.commdpi.commdpi.comnih.gov

A key mechanism is the inhibition of protein kinases that are crucial for cancer cell signaling and proliferation. nih.gov Thiourea derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and other protein tyrosine kinases (PTKs). biointerfaceresearch.comnih.govnih.gov Inhibition of these receptors disrupts downstream signaling pathways, such as the RAS-RAF-MAPK pathway, which are vital for tumor growth and angiogenesis. biointerfaceresearch.com For example, thiourea derivatives have been shown to bind to the hinge region of the VEGFR-2 active site. biointerfaceresearch.com

Another important anticancer mechanism is the induction of apoptosis (programmed cell death) and cell cycle arrest. mdpi.comnih.gov Treatment of cancer cells with thiourea derivatives can lead to an increase in apoptotic cells and cause them to accumulate in specific phases of the cell cycle, thereby preventing their proliferation. mdpi.commdpi.com Some derivatives have also been shown to inhibit topoisomerase II, an enzyme involved in managing DNA tangles, which is a target for established anticancer drugs. nih.gov The structural diversity of these compounds allows for the development of agents tailored to specific cancer types. mdpi.com

Thiourea derivatives have demonstrated cytotoxic effects against numerous cancer cell lines, as detailed in the table below.

Table 3: Anticancer Activity of Thiourea Derivatives Against Various Cancer Cell Lines

| Cancer Cell Line | Cancer Type | Derivative Type/Compound | IC₅₀ Value | Mechanism | Reference |

| HCT116 | Colon Cancer | Benzodioxole-thiourea derivative | 1.11 µM | EGFR inhibition, Apoptosis | nih.gov |

| HepG2 | Liver Cancer | Benzodioxole-thiourea derivative | 1.74 µM | EGFR inhibition, Apoptosis | nih.gov |

| MCF-7 | Breast Cancer | Benzodioxole-thiourea derivative | 7.0 µM | EGFR inhibition, Apoptosis | nih.gov |

| MCF-7 | Breast Cancer | Diarylthiourea derivative | 338.33 µM | Apoptosis, Cell cycle arrest | mdpi.com |

| HeLa | Cervical Cancer | Naproxen-thiourea derivative | Strong cytotoxic effect | Apoptosis (extrinsic pathway) | mdpi.com |

Thiourea derivatives possess notable antiviral properties against a range of viruses. ingentaconnect.combenthamdirect.com Their mechanisms of action are often virus-specific. For instance, in the case of Human Immunodeficiency Virus (HIV), structure-activity relationship studies have shown that specific substitutions on the phenyl and pyridinyl rings of the thiourea nucleus are essential for anti-HIV activity. ingentaconnect.combenthamdirect.com

Against other viruses, such as the Tobacco Mosaic Virus (TMV) and Hepatitis B Virus (HBV), various urea (B33335) and thiourea derivatives have shown potent activity. researchgate.netconsensus.app More recently, during the search for therapeutics against SARS-CoV-2, thiourea derivatives were investigated as potential inhibitors. nih.gov The proposed mechanism involves the inhibition of the interaction between the receptor-binding domain (RBD) of the viral spike protein and the human Angiotensin-Converting Enzyme 2 (ACE2) receptor, which is the primary entry point for the virus into host cells. nih.gov Certain derivatives showed significant inhibition of this interaction, highlighting their potential as lead compounds for the development of new antiviral agents. nih.gov

Beyond the enzymes involved in inflammation and cancer, thiourea derivatives are known to inhibit a wide array of other enzymes, making them a subject of interest for treating various metabolic and pathological conditions. nih.govacs.orgnih.gov

Urease Inhibition: Thiourea itself is a known urease inhibitor, and its derivatives are extensively studied for this property. acs.orgresearchgate.netsemanticscholar.org Urease is a key enzyme for certain pathogenic bacteria, and its inhibition is a therapeutic strategy. The inhibitory mechanism often involves the interaction of the thiourea sulfur atom with the nickel ions in the enzyme's active site. acs.org Thiourea derivatives with electron-withdrawing groups, such as fluorine or chlorine, have shown particularly potent urease inhibitory activity. researchgate.net

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are used in cosmetics and for treating hyperpigmentation disorders. nih.govmdpi.com Thiourea derivatives have been identified as both competitive and non-competitive inhibitors of tyrosinase. nih.govmdpi.com The inhibitory mechanism involves the interaction of both the sulfur and nitrogen atoms of the thiourea core with the enzyme's active site. nih.gov

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are important targets in the management of Alzheimer's disease. nih.govsemanticscholar.org Several thiourea derivatives have been reported as dual inhibitors of both AChE and BChE, which could offer additional therapeutic benefits. nih.gov

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications. Sulphonyl thiourea derivatives have been synthesized as potent inhibitors of several human carbonic anhydrase (hCA) isoforms, including hCA I, II, IX, and XII. nih.gov

Other Enzymes: Thiourea derivatives have also shown inhibitory activity against other enzymes like α-glucosidase (a target for diabetes), lipoxygenase, and xanthine (B1682287) oxidase. nih.govacs.orgtandfonline.com

Table 4: Inhibition of Various Enzymes by Thiourea Derivatives

| Enzyme | Therapeutic Area | Type of Inhibition | Example/Finding | Reference |

| Urease | Antibacterial | - | Chiral thiourea derivative with IC₅₀ of 13.4 µM. | semanticscholar.org |

| Tyrosinase | Hyperpigmentation | Competitive / Non-competitive | Indole-thiourea derivative with IC₅₀ of 5.9 µM (competitive). | mdpi.com |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | - | 1-(3-chlorophenyl)-3-cyclohexylthiourea with IC₅₀ of 50 µg/mL. | nih.gov |

| Butyrylcholinesterase (BChE) | Alzheimer's Disease | - | 1-(3-chlorophenyl)-3-cyclohexylthiourea with IC₅₀ of 60 µg/mL. | nih.gov |

| Carbonic Anhydrase (hCA II) | Various | - | Sulphonyl thiourea derivative with Kᵢ of 31.42 nM. | nih.gov |

| Lipoxygenase (LOX) | Anti-inflammatory | - | Unsymmetrical thioureas showed good to moderate activity. | tandfonline.com |

| Xanthine Oxidase | Gout, Oxidative Stress | - | Unsymmetrical thioureas showed moderate inhibition. | tandfonline.com |

| α-Glucosidase | Diabetes | - | Thiourea derivatives are known inhibitors. | nih.govacs.org |

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the mechanistic insights, biological activities, or detailed structure-activity relationships for the compound This compound .

The provided search results contain extensive information on the broader class of thiourea derivatives, including general principles of their biological action and structure-activity relationships. For example, research highlights the importance of the thiourea backbone in forming hydrogen bonds with biological targets and how different substituents on the thiourea scaffold can significantly influence the activity profile and specificity of the molecules. Furthermore, studies on other specific thiourea analogs have detailed their immunomodulatory effects, such as Toll-like receptor (TLR) agonism and the subsequent release of cytokines.

However, none of the scientific literature retrieved pertains specifically to This compound . To generate the requested article focusing solely on this compound would require extrapolating data from related but distinct molecules, which would be scientifically inaccurate and constitute a fabrication of data.

Due to the strict requirement to focus exclusively on This compound and the absence of specific data for this compound in the scientific domain, it is not possible to generate the requested article while adhering to the principles of scientific accuracy and the explicit constraints of the prompt.

Emerging Research Applications and Functional Materials Based on N Cinnamoyl N 2 Ethoxyphenyl Thiourea

Molecular Recognition and Chemosensing Applications

The N-acylthiourea scaffold is a well-established functional motif in the design of chemosensors for both cations and anions. nih.govmdpi.comresearchgate.net The thiourea (B124793) protons are sufficiently acidic to form strong hydrogen bonds with basic anions, while the combination of nitrogen, oxygen, and sulfur atoms provides multiple coordination sites for metal ions. nih.govresearchgate.net This dual-receptor capability allows for the development of highly selective colorimetric or fluorescent sensors.

The general mechanism for ion recognition by N-acyl-N'-aryl thiourea derivatives involves a binding event that perturbs the electronic environment of the molecule, leading to a detectable spectroscopic response, such as a change in color or fluorescence intensity. nih.gov The affinity and selectivity of these sensors can be fine-tuned by altering the substituents on the nitrogen atoms. nih.gov For instance, electron-withdrawing groups can enhance the acidity of the N-H protons, favoring anion binding, while specific aryl groups can create tailored binding pockets for particular ions.

While direct studies on N-cinnamoyl-N'-(2-ethoxyphenyl)thiourea as a chemosensor are not extensively documented, the known properties of acylthioureas suggest its strong potential in this area. nih.gov The ethoxyphenyl group can influence the electronic properties and solubility of the sensor, while the cinnamoyl group could participate in signaling or further functionalization. Research on similar N-acyl-N'-aryl thiourea derivatives has demonstrated their ability to detect biologically and environmentally important ions like fluoride (B91410) (F⁻) and copper (Cu²⁺) through distinct colorimetric changes visible to the naked eye. researchgate.netnih.gov

Table 1: Examples of Ions Detected by Acylthiourea-Based Chemosensors

| Ion Detected | Type of Sensing | Reference |

|---|---|---|

| Fluoride (F⁻) | Colorimetric / UV-Vis | nih.gov |

| Acetate (B1210297) (AcO⁻) | Colorimetric / UV-Vis | researchgate.net |

| Dihydrogen Phosphate (B84403) (H₂PO₄⁻) | Colorimetric / UV-Vis | researchgate.net |

| Cyanide (CN⁻) | Colorimetric / UV-Vis | researchgate.net |

| Copper (Cu²⁺) | Colorimetric / UV-Vis | nih.gov |

Catalysis and Organocatalysis in Organic Reactions

The ability of the thiourea moiety to act as a dual hydrogen-bond donor has made it a privileged scaffold in the field of organocatalysis. nih.gov Thiourea-based catalysts activate electrophiles by forming two hydrogen bonds, which enhances their reactivity towards nucleophilic attack. This mode of activation has been successfully applied to a wide range of organic transformations.

Acylthioureas and their derivatives are employed as organocatalysts in various reactions, including transfer hydrogenation of carbonyl compounds and asymmetric additions. nih.gov For instance, ruthenium(II) complexes bearing acylthiourea ligands have been used as pre-catalysts for the transfer hydrogenation of ketones and aldehydes. nih.gov In other applications, bifunctional catalysts combining a thiourea motif with an amine, such as those derived from cinchona alkaloids, have proven highly efficient for asymmetric conjugate additions to nitroalkenes. nih.gov The thiourea group activates the nitroalkene, while the amine moiety activates the ketone or aldehyde, leading to high stereoselectivity. Thiourea has also been shown to catalyze reactions such as the (4+1) cyclization/rearrangement cascade. researchgate.net

Although specific catalytic applications of this compound have not been detailed, its structure is conducive to organocatalytic activity. The thiourea core can serve as the hydrogen-bond donating unit, with the cinnamoyl and ethoxyphenyl groups modifying the steric and electronic environment to potentially influence the efficiency and selectivity of the catalyzed reactions.

Application in Conductive Thin Films and Organic Electronic Devices

Based on the available scientific literature from the conducted searches, there is no specific information or research data concerning the application of this compound in conductive thin films or organic electronic devices. Consequently, the subsequent sections on its charge transfer mechanism and doping strategies cannot be addressed.

No research findings are available regarding the charge transfer mechanism of this compound in hybrid systems.

No research findings are available regarding doping or photosensitization strategies for this compound to enhance conductivity.

Utilization as Precursors for Novel Heterocyclic Compound Synthesis

N-acylthioureas are highly valuable precursors for the synthesis of a wide variety of heterocyclic compounds, a utility that stems from the multiple reactive sites within the molecule. nih.govmdpi.com The N-cinnamoylthiourea framework is particularly interesting due to the presence of an α,β-unsaturated carbonyl system, which allows for unique cyclization pathways.

A significant study demonstrated a novel, base-mediated regioselective cyclization of N-cinnamoylthioureas. nih.gov The outcome of the reaction is dependent on the choice of the base. In the presence of an acid like trifluoroacetic acid (TFA), these compounds undergo a conventional intramolecular cycloaddition to yield six-membered 2-imino-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-ones. However, when a strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is used, the reaction proceeds via an "umpolung" (polarity-inverted) mechanism. This unprecedented pathway leads to the formation of five-membered heterocycles, specifically 2-imino-1,3-thiazolidin-4-ones or 2-thioxoimidazolidin-4-ones. nih.gov This switch in regioselectivity provides a powerful tool for selectively synthesizing different heterocyclic cores from the same precursor.

Furthermore, the reaction of cinnamoyl derivatives with thiourea is a known route to pyrimidine-based heterocycles. For example, 2-cinnamoyl-1,3-indandione reacts with thiourea to form 2-(6-phenyl-2-thioxo-4-pyrimidinyl)-l,3-indandione. researchgate.net N-naphthoyl thiourea derivatives have also been used as precursors for thiazole-2-imines and 1,2,4-triazoles through cyclization reactions. nih.gov These examples underscore the versatility of the cinnamoyl thiourea scaffold in constructing diverse and complex molecular architectures.

Table 2: Heterocyclic Systems Synthesized from N-Cinnamoylthiourea Precursors

| Precursor Type | Reagent/Catalyst | Resulting Heterocycle | Ring Size | Reference |

|---|---|---|---|---|

| N-Cinnamoylthiourea | Trifluoroacetic Acid (TFA) | 2-Imino-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one | 6-membered | nih.gov |

| N-Cinnamoylthiourea | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2-Imino-1,3-thiazolidin-4-one | 5-membered | nih.gov |

| N-Cinnamoylthiourea | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2-Thioxoimidazolidin-4-one | 5-membered | nih.gov |

Future Research Directions and Translational Perspectives for N Cinnamoyl N 2 Ethoxyphenyl Thiourea

Development of Novel and Sustainable Synthetic Routes

The future synthesis of N-cinnamoyl-N'-(2-ethoxyphenyl)thiourea and its analogs will likely prioritize green and sustainable methodologies to overcome the limitations of traditional synthesis, such as long reaction times, use of toxic solvents, and moderate yields. nih.gov

Future Approaches:

Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation and ultrasound energy can significantly accelerate the reaction between the parent isothiocyanate and amine, leading to higher yields in shorter timeframes. nih.gov These techniques offer efficient energy transfer and are considered green chemical technologies.

Aqueous and Solvent-Free Conditions: Moving away from volatile organic compounds (VOCs) is a key goal. Research into "on-water" reactions, where the condensation of amines and isothiocyanates is performed in an aqueous medium, has shown promise for a facile and sustainable synthesis of thioureas. organic-chemistry.org Catalyst-free methods, potentially utilizing sunlight, for reacting primary amines with carbon disulfide in water also represent a simple and environmentally friendly route. nih.gov

Continuous-Flow Synthesis: Automated systems, including multicomponent continuous-flow reactors, can offer superior control over reaction parameters, improve safety, and allow for the rapid generation of a library of derivatives with high efficiency and purity, often eliminating the need for further purification steps. nih.gov

Use of Greener Reagents: Future work will explore replacing hazardous reagents. For instance, using carbon disulfide with primary amines offers a more atom-economic pathway to thiourea (B124793) derivatives. organic-chemistry.orgresearchgate.net One-pot syntheses that minimize intermediate isolation steps will further enhance efficiency and reduce waste. nih.gov

A comparative table of potential synthetic methods is presented below.

Table 1: Comparison of Synthetic Routes for Thiourea Derivatives| Method | Advantages | Disadvantages | Key Feature |

|---|---|---|---|

| Conventional Heating | Well-established protocols | Long reaction times, often requires toxic solvents, moderate yields | Traditional reflux conditions |

| Microwave-Assisted | Rapid reaction rates, higher yields, improved purity | Requires specialized equipment | Use of microwave energy to accelerate reaction nih.gov |

| Ultrasound-Assisted | Increased efficiency and selectivity, sustainable | Requires specific sonication equipment | Application of acoustic cavitation nih.gov |

| "On-Water" Synthesis | Environmentally friendly, simple product isolation, avoids VOCs | Reagent solubility can be a factor | Uses water as the reaction medium organic-chemistry.org |

| Continuous-Flow | High efficiency, excellent process control, scalable | High initial equipment cost | Automated, continuous reaction process nih.gov |

Advanced Spectroscopic Probes for Real-Time Mechanistic Analysis

A deeper understanding of the reaction mechanisms, molecular dynamics, and interactions of this compound requires the application of advanced spectroscopic techniques capable of real-time monitoring.

Future research should focus on:

Time-Resolved Spectroscopy: Techniques like time-resolved UV-Vis and Infrared (IR) spectroscopy can be employed to monitor the kinetics of its formation or its reactions. By tracking the appearance and disappearance of characteristic absorption bands—such as v(C=O), v(C=S), and v(N-H)—researchers can gain insights into reaction rates and the presence of transient intermediates. researchgate.net

In-Situ NMR Spectroscopy: Performing NMR spectroscopy directly on the reacting mixture (in-situ) allows for the direct observation of all soluble species, providing unambiguous structural information about intermediates and products as they form. This is particularly powerful for elucidating complex reaction pathways.

Combined Chromatographic and Spectroscopic Analysis: The coupling of High-Performance Liquid Chromatography (HPLC) with UV-Vis or Mass Spectrometry (MS) detectors is a powerful tool for studying complex reaction mixtures. acs.org This approach was successfully used to investigate the thiourea-iodate reaction, revealing a dual-clock behavior and identifying key intermediates like thiourea dioxide. acs.org Applying this to the reactions of this compound could reveal similar mechanistic details.

Table 2: Spectroscopic Techniques for Mechanistic Analysis

| Technique | Information Gained | Application Example |

|---|---|---|

| UV-Vis Spectroscopy | Reaction kinetics, chromophore changes | Monitoring the disappearance of reactants and appearance of products researchgate.netacs.org |

| Infrared (IR) Spectroscopy | Changes in functional groups (C=O, C=S, N-H) | Tracking the formation of the thiourea backbone researchgate.netmdpi.com |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation of intermediates and products | Identifying specific proton and carbon environments during reaction researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of components in a mixture | Identifying and tracking the concentration of intermediates over time acs.org |

Refined Computational Models for Predictive Design and Optimization

Computational chemistry offers powerful tools to predict the properties of this compound and to guide the design of new derivatives with enhanced functionalities.

Future research in this area should include:

Density Functional Theory (DFT) Calculations: DFT can be used to model reaction mechanisms, predict the stability of different isomers, and understand the electronic structure. researchgate.net For instance, DFT studies on other thioureas have elucidated how electron-donating or withdrawing groups influence reaction pathways, a principle directly applicable to modifying the cinnamoyl or ethoxyphenyl rings. researchgate.net

Molecular Docking and Dynamics Simulations: To explore its biological potential, molecular docking can predict the binding affinity and mode of interaction of this compound with specific biological targets like enzymes or DNA. mdpi.comnih.gov Subsequent molecular dynamics (MD) simulations can then model the stability of the ligand-receptor complex over time, providing a more dynamic picture of the interaction.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models for a series of related thiourea derivatives, it is possible to build statistical models that correlate specific molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with experimental activity. researchgate.net This allows for the predictive design of new molecules with optimized properties before their synthesis.

Modeling Non-Covalent Interactions: Computational methods are crucial for understanding the role of non-covalent interactions, such as hydrogen and chalcogen bonds, in determining the structure and behavior of thiourea complexes and their interactions with biological targets. waikato.ac.nz

Exploration of Novel Coordination Complexes with Diverse Metal Centers and Unique Geometries

The ability of the thiourea moiety to coordinate with metal ions is a cornerstone of its chemistry. basjsci.edu.iq The presence of sulfur, nitrogen, and oxygen donor atoms in this compound makes it a versatile ligand for forming metal complexes with diverse structures and properties.

Future research should explore:

Coordination with a Wide Range of Metals: Systematic studies should be conducted to synthesize and characterize complexes with a broad spectrum of metal ions, including first-row transition metals (e.g., Cu, Ni, Zn), platinum group metals (e.g., Pt, Pd, Ru), and coinage metals (e.g., Ag, Au). waikato.ac.nzresearchgate.netrsc.orgoup.com

Diverse Coordination Geometries: Thiourea ligands can act as monodentate, bidentate, or bridging ligands, leading to various coordination geometries such as linear, trigonal planar, tetrahedral, and square planar. oup.commdpi.com Investigating how the steric and electronic properties of the cinnamoyl and ethoxyphenyl substituents influence the resulting geometry is a key research avenue. rsc.org

Formation of Polynuclear and Supramolecular Structures: Research has shown that thiourea derivatives can form complex structures like dimers, tetramers, coordination polymers, and even hexanuclear clusters. oup.com Exploring the conditions that lead to such structures with this compound could yield novel materials with interesting magnetic or catalytic properties.

Influence of Ancillary Ligands: The properties of a metal complex are not only determined by the primary ligand but also by ancillary ligands present in the coordination sphere. The introduction of other ligands can fine-tune the electronic and steric environment of the metal center, impacting the complex's stability, reactivity, and biological activity. researchgate.net

Table 3: Potential Geometries of Metal Complexes

| Metal Ion Example | Coordination Number | Typical Geometry | Potential Application Area |

|---|---|---|---|

| Ag(I) | 2, 3, 4 | Linear, Trigonal Planar, Tetrahedral | Antimicrobial agents, Catalysis oup.com |

| Cu(I)/Cu(II) | 3, 4 | Trigonal Planar, Tetrahedral | Catalysis, Biological imaging rsc.orgoup.com |

| Ni(II) | 4 | Square Planar, Tetrahedral | Catalysis, Materials Science rsc.orgcardiff.ac.uk |

| Pt(II)/Pd(II) | 4 | Square Planar | Anticancer agents, Catalysis waikato.ac.nznih.gov |

| Au(I)/Au(III) | 2, 4 | Linear, Square Planar | Medicinal chemistry, Catalysis researchgate.netoup.com |

Deepening Understanding of Biological Target Interactions and Signaling Pathways

Thiourea derivatives are known to possess a wide range of biological activities, including anticancer, antibacterial, antifungal, and enzyme inhibitory effects. mdpi.commdpi.comsciencepublishinggroup.comnih.gov The future direction for this compound lies in moving from broad screening to a detailed mechanistic understanding of its biological effects.

Key research areas include:

Target Identification and Validation: The primary goal is to identify the specific molecular targets (e.g., enzymes, receptors) with which the compound interacts. For example, thioureas have been shown to inhibit enzymes like carbonic anhydrases, urease, DNA gyrase, and topoisomerase IV. mdpi.comnih.govnih.gov Screening this compound against panels of such enzymes is a critical first step.

Elucidation of Signaling Pathways: Once a target is identified, further studies are needed to understand how interaction with this target affects cellular signaling pathways. This could involve investigating downstream effects on gene expression, protein phosphorylation cascades, or metabolic pathways. nih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs by modifying the cinnamoyl and ethoxyphenyl moieties and correlating these structural changes with biological activity will provide crucial insights. For instance, studies on other thioureas have shown that the type and position of substituents on the aromatic rings can dramatically influence potency and selectivity. mdpi.comnih.gov

Development as Signaling Probes: Incorporating fluorophores or chromophores into the molecular structure could allow for the development of sensors. Thiourea-based receptors have been designed for the colorimetric or fluorescent detection of anions, a principle that could be adapted for detecting specific biological analytes. nih.govacs.org

Expansion into Advanced Materials Science Applications with Tailored Electronic Properties

The unique electronic properties derived from the conjugated system and the polarizable sulfur atom make thiourea derivatives attractive candidates for applications in materials science.

Future translational perspectives include:

Corrosion Inhibitors: Thioureas are effective corrosion inhibitors due to their ability to adsorb onto metal surfaces via the sulfur atom, forming a protective layer. analis.com.my Research could focus on evaluating the efficacy of this compound in protecting various metals and alloys, correlating its electronic structure with its inhibition efficiency. researchgate.net

Nonlinear Optical (NLO) Materials: Compounds with high dipole moments and extensive conjugation, like certain thiourea derivatives, can exhibit significant NLO responses, making them potentially useful for applications in optoelectronics and telecommunications. researchgate.net

Organic Semiconductors: The electronic properties of thiourea-metal complexes can be tuned by changing the metal center and ligands. rsc.orgcardiff.ac.uk This tunability opens the door to designing materials with specific semiconducting properties for use in devices like organic light-emitting diodes (OLEDs) or solar cells. nih.gov

Organogelators: Some thiourea derivatives have been shown to act as low-molecular-mass organogelators, capable of forming gels in organic solvents. nih.gov This property is driven by intermolecular hydrogen bonding and could be explored for applications in drug delivery or materials templating.

By systematically pursuing these research avenues, the scientific community can unlock the full potential of this compound, translating fundamental chemical knowledge into practical applications in medicine, sustainable technology, and advanced materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cinnamoyl-N'-(2-ethoxyphenyl)thiourea, and how can purity be confirmed?

- Methodological Answer : The compound can be synthesized via a two-step reaction. First, aroyl isocyanates (e.g., cinnamoyl isocyanate) are reacted with substituted aromatic amines (e.g., 2-ethoxyaniline) under anhydrous conditions. The reaction typically proceeds in dry tetrahydrofuran (THF) or dichloromethane at 0–5°C to minimize side reactions. Purification involves recrystallization from ethanol or column chromatography. Purity is confirmed using elemental analysis (C, H, N, S content) and chromatographic techniques (HPLC or TLC). For example, microelemental analysis data (e.g., %C, %H) should align with theoretical values within ±0.3% deviation .

Q. What spectroscopic techniques are critical for characterizing the structural features of this thiourea derivative?

- Methodological Answer :

- FT-IR : Key peaks include ν(N–H) at ~3170–3200 cm⁻¹ (stretching), ν(C=O) at ~1680–1700 cm⁻¹, and ν(C=S) at ~1190–1250 cm⁻¹ .

- NMR : ¹H NMR shows aromatic protons (δ 6.5–8.5 ppm), ethoxy group protons (δ 1.3–1.5 ppm for –OCH₂CH₃), and NH protons (δ 9.5–11.0 ppm, broad). ¹³C NMR confirms the carbonyl (C=O at ~165–170 ppm) and thiocarbonyl (C=S at ~180–185 ppm) groups .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the compound’s coordination behavior with transition metals?

- Methodological Answer : The thiourea moiety acts as a bidentate ligand, coordinating via the sulfur and carbonyl oxygen. Substituents like the ethoxy group (–OCH₂CH₃) alter electron density: electron-withdrawing groups (e.g., –NO₂) enhance metal-binding affinity, while bulky groups (e.g., cinnamoyl) may sterically hinder coordination. Experimental studies involve synthesizing Cu(II) or Ni(II) complexes and analyzing their magnetic susceptibility, UV-Vis spectra (d-d transitions), and X-ray crystallography to determine geometry (e.g., square planar vs. octahedral) .

Q. What computational approaches are used to predict reactivity and interaction mechanisms of this thiourea?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Reactivity descriptors (e.g., Fukui indices) identify regions prone to electrophilic attack. Molecular docking simulations assess binding affinities with biological targets (e.g., enzymes), using software like AutoDock Vina. For example, studies on analogous thioureas show strong correlations between computed interaction energies and experimental IC₅₀ values .

Q. How can discrepancies in biological activity data across studies be systematically analyzed?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, incubation times). A meta-analysis approach includes:

- Normalizing data to positive controls (e.g., doxorubicin for cytotoxicity).

- Comparing IC₅₀ values under standardized protocols (e.g., MTT assay at 48 hrs).

- Evaluating substituent effects: For instance, nitro groups may enhance antibacterial activity but reduce solubility, leading to inconsistent results in broth microdilution vs. agar diffusion assays .

Q. What methodologies assess the electrochemical properties of N-cinnamoyl thioureas, and how do functional groups affect redox behavior?

- Methodological Answer : Cyclic voltammetry (CV) in non-aqueous media (e.g., DMF with 0.1 M TBAPF₆) reveals redox peaks corresponding to functional groups. The nitro (–NO₂) group exhibits a reduction peak at ~-0.8 V (vs. Ag/AgCl), while the cyano (–CN) group shows irreversible reduction. The cinnamoyl moiety may undergo oxidation at +1.2 V. Data interpretation requires comparing peak potentials and currents to reference compounds .

Q. How does crystal packing and intermolecular hydrogen bonding influence physicochemical properties?

- Methodological Answer : X-ray crystallography reveals intermolecular interactions (e.g., N–H···S hydrogen bonds) that stabilize the crystal lattice. For example, in N-benzoyl thioureas, dimeric structures via N–H···O=C interactions increase melting points. Packing diagrams (generated with Mercury software) correlate with solubility and thermal stability (DSC/TGA data) .

Q. What in vitro models are appropriate for evaluating anticancer activity, and what endpoints should be measured?

- Methodological Answer :

- Cell lines : Use adherent lines (e.g., MCF-7, HepG2) for solid tumors or Jurkat for leukemia.

- Endpoints : Measure mitochondrial membrane potential (ΔψM) via JC-1 staining, caspase-3/7 activation (luminescence assays), and Bcl-2/Bax expression (western blot). For example, thiourea derivatives induce apoptosis via cytochrome c release, detectable at 24–48 hrs post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.